molecular formula C10H8N2O2S B12087729 4-(2-Furyl)-2-mercapto-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile

4-(2-Furyl)-2-mercapto-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile

Cat. No.: B12087729
M. Wt: 220.25 g/mol
InChI Key: CPJUMRWBAYZYEK-UHFFFAOYSA-N
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Description

4-(2-Furyl)-2-mercapto-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is a heterocyclic compound featuring a furan ring, a mercapto group, and a tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Furyl)-2-mercapto-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors

    Cyclization: The initial step often involves the cyclization of a precursor such as 2-furylacetonitrile with an appropriate amine under acidic conditions to form the tetrahydropyridine ring.

    Thiolation: The mercapto group is introduced by reacting the intermediate with a thiol reagent, such as hydrogen sulfide or thiourea, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The mercapto group can undergo oxidation to form disulfides or sulfoxides.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products

    Oxidation: Disulfides, sulfoxides.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(2-Furyl)-2-mercapto-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities. The presence of the furan ring and the mercapto group is particularly significant in modulating biological activity.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 4-(2-Furyl)-2-mercapto-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The mercapto group can form covalent bonds with thiol groups in proteins, altering their function. The furan ring can participate in π-π interactions with aromatic residues in proteins, further influencing biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Furyl)-2-mercapto-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxamide
  • 4-(2-Furyl)-2-mercapto-6-oxo-1,4,5,6-tetrahydropyridine-3-methyl

Uniqueness

Compared to similar compounds, 4-(2-Furyl)-2-mercapto-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is unique due to the presence of the carbonitrile group, which can undergo specific reactions not possible with carboxamide or methyl derivatives

Properties

Molecular Formula

C10H8N2O2S

Molecular Weight

220.25 g/mol

IUPAC Name

4-(furan-2-yl)-2-oxo-6-sulfanyl-3,4-dihydro-1H-pyridine-5-carbonitrile

InChI

InChI=1S/C10H8N2O2S/c11-5-7-6(8-2-1-3-14-8)4-9(13)12-10(7)15/h1-3,6,15H,4H2,(H,12,13)

InChI Key

CPJUMRWBAYZYEK-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=C(NC1=O)S)C#N)C2=CC=CO2

Origin of Product

United States

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